(3R,5R)-3-fluoro-5-methoxypiperidine hydrochloride
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Overview
Description
(3R,5R)-3-Fluoro-5-methoxypiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5R)-3-fluoro-5-methoxypiperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methoxylation: The methoxy group is introduced at the 5-position using reagents like sodium methoxide or methanol in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorine and methoxy positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(3R,5R)-3-Fluoro-5-methoxypiperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,5R)-3-fluoro-5-methoxypiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methoxy group enhance its binding affinity to certain receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
- (3R,5R)-3,5-Dimethylpiperidine hydrochloride
- (3R,5R)-3,5-Dimethoxypiperidine hydrochloride
- (3R,5R)-3-Fluoro-5-hydroxypiperidine hydrochloride
Comparison:
- Uniqueness: The presence of both a fluorine atom and a methoxy group in (3R,5R)-3-fluoro-5-methoxypiperidine hydrochloride distinguishes it from other similar compounds. This unique combination enhances its chemical reactivity and potential applications.
- Chemical Properties: The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its solubility and binding interactions.
Properties
CAS No. |
2728727-74-8 |
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Molecular Formula |
C6H13ClFNO |
Molecular Weight |
169.6 |
Purity |
95 |
Origin of Product |
United States |
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